molecular formula C18H10ClN3O3 B11043926 2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide

2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide

Cat. No.: B11043926
M. Wt: 351.7 g/mol
InChI Key: UKKAMHLQQJRYGD-UHFFFAOYSA-N
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Description

2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated acetamide group attached to a dihydrobenzo[b]phenazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the chlorination of an appropriate precursor followed by acylation to introduce the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) under reflux conditions in 1-propanol has been reported to be effective .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification techniques plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to a more simplified form.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s success and the purity of the final product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to certain proteins or enzymes, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)ACETAMIDE: This compound shares a similar core structure but differs in the positioning and nature of the functional groups.

    N-ISOINDOLINE-1,3-DIONES: These compounds have a similar dihydrobenzo[b]phenazine core but with different substituents.

Uniqueness

Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study .

Properties

Molecular Formula

C18H10ClN3O3

Molecular Weight

351.7 g/mol

IUPAC Name

2-chloro-N-(6,11-dioxobenzo[b]phenazin-3-yl)acetamide

InChI

InChI=1S/C18H10ClN3O3/c19-8-14(23)20-9-5-6-12-13(7-9)22-16-15(21-12)17(24)10-3-1-2-4-11(10)18(16)25/h1-7H,8H2,(H,20,23)

InChI Key

UKKAMHLQQJRYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC4=C(C=C(C=C4)NC(=O)CCl)N=C3C2=O

Origin of Product

United States

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